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Executive Summary

SHR1653 is a novel, highly potent, and selective oxytocin receptor (OTR) antagonist
developed as a potential treatment for premature ejaculation (PE).[1][2][3] This document
provides a comprehensive technical guide on the discovery, synthesis, and preclinical
evaluation of SHR1653. It details the rationale behind its development, the synthetic chemistry
pathway, key experimental protocols, and a summary of its pharmacological and
pharmacokinetic properties. The information presented is intended for researchers, scientists,
and professionals involved in drug development.

Introduction: The Rationale for an OTR Antagonist

The oxytocin receptor, a G-protein coupled receptor, plays a significant role in regulating male
sexual responses.[1][2][3] Both preclinical and clinical evidence suggest that oxytocin is
involved in modulating ejaculatory latency.[1] Consequently, antagonizing the OTR, particularly
in the central nervous system (CNS), presents a promising therapeutic strategy for treating
premature ejaculation.[1] The development of SHR1653 was driven by the need for an orally
bioavailable OTR antagonist with high potency, selectivity, and improved blood-brain barrier
(BBB) penetration compared to earlier compounds.[1][4]
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Discovery of SHR1653: A Structure-Based Design
Approach

The discovery of SHR1653 began with a lead compound, 1X-01, and aimed to improve its
pharmacokinetic profile and CNS penetration.[1] The key strategic modifications involved
replacing a flexible oxyazetidine ether in 1X-01 and introducing rigid ring systems to reduce the
number of rotatable bonds and the polar surface area (PSA).[1] This led to the design of a
novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure.[1][2][3]

Signaling Pathway of the Oxytocin Receptor

The following diagram illustrates the general signaling pathway of the oxytocin receptor, which
SHR1653 antagonizes.
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Caption: Oxytocin Receptor Signaling Pathway and Inhibition by SHR1653.

Synthesis of SHR1653
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The chemical synthesis of SHR1653 is a multi-step process, outlined in the following workflow.
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Caption: Synthetic route for SHR1653.

Experimental Protocol for Synthesis

The synthesis of SHR1653 was achieved with an overall yield of approximately 32% over five
steps.[1]

o Step 1: Nucleophilic Addition/Cyclization: Commercially available cyanide (compound 25)
and chiral epoxy (compound 26) undergo a nucleophilic addition and cyclization reaction to
yield the hydroxyl intermediate (compound 27).[1]

e Step 2: Reduction: The hydroxyl group of compound 27 is reduced using lithium aluminum
hydride (LAH) to produce the corresponding amine (compound 28) in quantitative yield.[1]

» Step 3: Formation of Key Intermediate: The amine (compound 28) is treated with thionyl
chloride (SOCI2) to form the key intermediate (compound 29).[1]

o Step 4: Thio-urea Formation: Intermediate 29 is coupled with the known isothiocyanate
(compound 30) to generate the thio-urea derivative (compound 31).[1]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://www.benchchem.com/product/b15607533?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://www.benchchem.com/product/b15607533?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6580551/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Step 5: Methylation: The thio-urea (compound 31) is methylated using potassium tert-
butoxide (KOtBu) and methyl p-toluenesulfonate (TsOMe) to give compound 32.[1]

e Step 6: Final Cyclization: The final step involves treatment with trifluoroacetic acid (TFA) to
facilitate the formation of the triazole ring, yielding SHR1653.[1]

Preclinical Data
In Vitro Potency and Selectivity

SHR1653 demonstrated high potency for the human oxytocin receptor. Its selectivity was
evaluated against the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[1]

Receptor IC50 (nM)
hOTR 15

hV1AR >10000
hV1BR >10000
hV2R >10000

Table 1: In vitro potency and selectivity of SHR1653.[1][5]

Pharmacokinetic Profile

The pharmacokinetic properties of SHR1653 were assessed in rats, dogs, and human liver
microsomes. The compound exhibited favorable stability across species.[1]

Species Microsomal Stability (Cl, mL/min/kg)
Rat 14.7

Dog 7.9

Human 4.3 (predicted)

Table 2: Liver microsomal stability of SHR1653.[1]
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In vivo pharmacokinetic studies in rats revealed desirable properties for an orally administered

drug.
Parameter Value
T1/2 (h) 2.9 (i.v.), 4.1 (p.0.)
Cmax (ng/mL) 1379 (p.o.)
AUC (ng*h/mL) 6897 (p.o.)
F (%) 58.7

Table 3: In vivo pharmacokinetic parameters of SHR1653 in rats (30 mg/kg, p.o.).[1]

Blood-Brain Barrier Penetration

A key objective in the development of SHR1653 was to enhance CNS exposure. The BBB
penetration was evaluated in a rat model and compared to the lead compound, 1X-01.[1]

fu_rat fu_brain Plasma Brain Tissue
Compound _ Kpu,u
plasma (%) tissue (%) (ng/mL) (ng/g)
SHR1653 1.46 1.66 1379 229 0.188
IX-01 6.64 1.65 699 Not Specified  0.064

Table 4: In vivo rat blood-brain barrier penetration of SHR1653.[1]

SHR1653 demonstrated a three-fold improvement in the unbound brain-to-plasma
concentration ratio (Kpu,u) compared to 1X-01, indicating superior BBB penetration.[1][6]

In Vivo Efficacy

The in vivo efficacy of SHR1653 was assessed using a rat uterine contraction model.[1]
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Dose (mg/kg, p.o.) Inhibition (%)
10 45
30 85

Table 5: In vivo efficacy of SHR1653 in a rat uterine contraction model.[1]

Safety and Toxicology

A non-GLP 7-day acute toxicity study was conducted in rats. SHR1653 was well-tolerated at
doses of 100, 300, and 900 mg/kg.[1] The No-Observed-Adverse-Effect Level (NOAEL) was
determined to be 300 mg/kg, and the Maximum Tolerated Dose (MTD) was greater than 900
mg/kg.[1] Additionally, SHR1653 showed weak inhibition of major cytochrome P450 enzymes
(CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with all IC50 values greater than 10
MM, suggesting a low potential for drug-drug interactions.[6]

Conclusion

SHR1653 is a highly potent and selective OTR antagonist that has been successfully designed
to exhibit a favorable pharmacokinetic profile and enhanced blood-brain barrier penetration.[1]
[3] Its robust in vivo efficacy in preclinical models, coupled with a promising safety profile,
underscores its potential as a therapeutic agent for the treatment of premature ejaculation.[1][7]
Further clinical investigation is warranted to establish its efficacy and safety in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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